![molecular formula C15H12Cl2N2O B12937310 {3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl}methanol CAS No. 920019-78-9](/img/structure/B12937310.png)
{3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-(2,4-Dichlorobenzyl)imidazo[1,5-a]pyridin-1-yl)methanol is a heterocyclic organic compound that contains both imidazole and pyridine rings. It is characterized by the presence of a 2,4-dichlorobenzyl group attached to the imidazo[1,5-a]pyridine core, with a methanol group at the 1-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,4-Dichlorobenzyl)imidazo[1,5-a]pyridin-1-yl)methanol typically involves the following steps:
Formation of the Imidazo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and glyoxal in the presence of an acid catalyst.
Introduction of the 2,4-Dichlorobenzyl Group: The imidazo[1,5-a]pyridine core is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form the 3-(2,4-dichlorobenzyl) derivative.
Addition of the Methanol Group: Finally, the methanol group is introduced through a nucleophilic substitution reaction using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can be performed on the imidazo[1,5-a]pyridine core or the 2,4-dichlorobenzyl group to modify the electronic properties of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the imidazo[1,5-a]pyridine core or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced derivatives of the imidazo[1,5-a]pyridine core or benzyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Material Science: It can be incorporated into polymers and materials for advanced applications.
Biology and Medicine
Pharmacology: The compound may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Biochemistry: It can be used as a probe or inhibitor in biochemical assays.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of (3-(2,4-Dichlorobenzyl)imidazo[1,5-a]pyridin-1-yl)methanol involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Similar structure but different substitution patterns.
Benzimidazole derivatives: Contain a benzimidazole core instead of imidazo[1,5-a]pyridine.
Pyridine derivatives: Lack the imidazole ring but have similar aromatic properties.
Uniqueness
Structural Features: The combination of imidazo[1,5-a]pyridine and 2,4-dichlorobenzyl groups is unique and contributes to its distinct chemical and biological properties.
Biological Activity: The specific substitution pattern may result in unique interactions with biological targets, leading to distinct pharmacological profiles.
Propriétés
Numéro CAS |
920019-78-9 |
|---|---|
Formule moléculaire |
C15H12Cl2N2O |
Poids moléculaire |
307.2 g/mol |
Nom IUPAC |
[3-[(2,4-dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl]methanol |
InChI |
InChI=1S/C15H12Cl2N2O/c16-11-5-4-10(12(17)8-11)7-15-18-13(9-20)14-3-1-2-6-19(14)15/h1-6,8,20H,7,9H2 |
Clé InChI |
FDIPELOSWJCJAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C(N2C=C1)CC3=C(C=C(C=C3)Cl)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



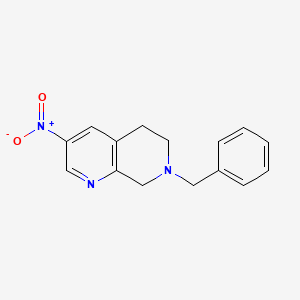
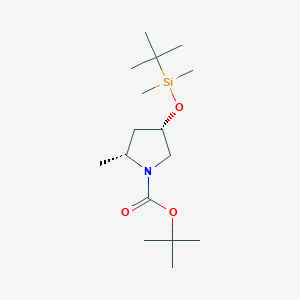
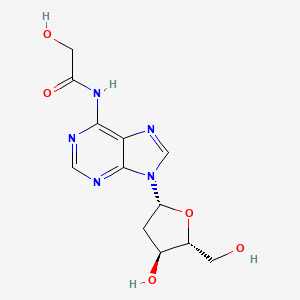

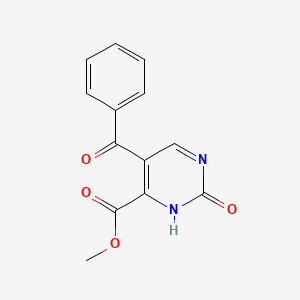
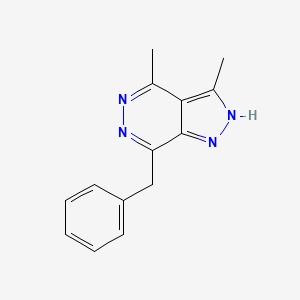

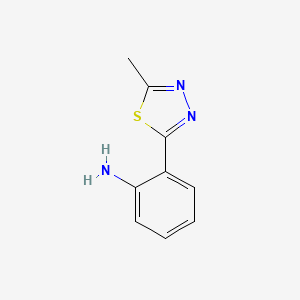
![4-Hydroxy-5-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12937283.png)


![6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B12937290.png)
![Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12937295.png)
